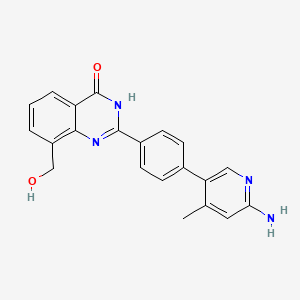

2-(4-(6-Amino-4-methylpyridin-3-yl)phenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one

Description

This quinazolin-4(3H)-one derivative features a hydroxymethyl group at position 8 and a 4-(6-amino-4-methylpyridin-3-yl)phenyl substituent at position 2 (Figure 1). Its structure is associated with inhibition of human Tankyrase 1 (TNKS1), a poly(ADP-ribose) polymerase involved in Wnt/β-catenin signaling and cancer progression . The compound’s unique substituents enhance its binding affinity to TNKS1, as demonstrated in crystallographic studies (PDB ID: 4W6E), where it interacts with the catalytic domain alongside a zinc ion .

Properties

Molecular Formula |

C21H18N4O2 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

2-[4-(6-amino-4-methylpyridin-3-yl)phenyl]-8-(hydroxymethyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C21H18N4O2/c1-12-9-18(22)23-10-17(12)13-5-7-14(8-6-13)20-24-19-15(11-26)3-2-4-16(19)21(27)25-20/h2-10,26H,11H2,1H3,(H2,22,23)(H,24,25,27) |

InChI Key |

GUFVZKJLMPVAIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C2=CC=C(C=C2)C3=NC4=C(C=CC=C4C(=O)N3)CO)N |

Origin of Product |

United States |

Biological Activity

The compound 2-(4-(6-amino-4-methylpyridin-3-yl)phenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one is a member of the quinazoline family, which is known for its diverse biological activities, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 320.39 g/mol. The structure features a quinazolinone core with distinct functional groups, including an amino group and a hydroxymethyl substituent, which contribute to its biological properties.

Research indicates that quinazoline derivatives, including this compound, primarily exert their effects through the inhibition of various kinases involved in cell signaling pathways. This inhibition can lead to:

- Induction of Apoptosis : Quinazoline derivatives have been shown to promote programmed cell death in cancer cells.

- Inhibition of Angiogenesis : By blocking the formation of new blood vessels, these compounds can limit tumor growth.

- Anti-inflammatory Effects : Some studies suggest that they may also reduce inflammation, providing additional therapeutic benefits.

Biological Activity Overview

The biological activities of this compound include:

-

Antitumor Activity :

- This compound has demonstrated significant cytotoxicity against various cancer cell lines, particularly those associated with breast and lung cancers.

- In vitro studies have shown that it inhibits cell proliferation by targeting multiple tyrosine kinases (e.g., CDK2, HER2, EGFR).

-

Antimicrobial Properties :

- Preliminary studies indicated some antimicrobial activity against both Gram-positive and Gram-negative bacteria, although further research is needed to quantify these effects.

-

Neuroprotective Effects :

- The presence of the pyridine moiety suggests potential neuroprotective properties, which are being explored in models of neurodegenerative diseases.

Research Findings

Recent studies have provided insights into the biological activity and potential applications of this compound:

Table 1: Summary of Biological Activities

Case Studies

-

Antitumor Efficacy :

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers. The mechanism was linked to the inhibition of key signaling pathways involved in tumor growth. -

Kinase Interaction Studies :

Molecular docking studies revealed that this compound binds effectively to ATP-binding sites on several kinases, suggesting it acts as a non-competitive inhibitor. This finding is crucial for developing targeted therapies for cancers driven by these kinases.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Quinazoline derivatives are known to exhibit inhibitory effects on various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. Research indicates that modifications in the quinazoline structure can enhance its potency against specific cancer types.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar quinazoline derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF-7) through the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

Research has shown that compounds with similar structural motifs possess antimicrobial properties. The presence of the hydroxymethyl group may enhance solubility and bioavailability, making it a candidate for further exploration in treating bacterial infections.

Case Study : A study published in Bioorganic & Medicinal Chemistry Letters highlighted the antimicrobial activity of quinazoline derivatives against Gram-positive and Gram-negative bacteria, suggesting that further exploration of this compound could yield promising results .

Neuroprotective Effects

Recent studies have suggested that certain quinazoline derivatives may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability to cross the blood-brain barrier is a critical factor for such applications.

Case Study : Research conducted on related compounds indicated that they could inhibit acetylcholinesterase activity, which is a target for Alzheimer's treatment . This suggests that the compound could be further investigated for similar neuroprotective properties.

Anti-inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives has been documented in several studies. The ability to modulate inflammatory pathways could make this compound useful in treating conditions characterized by chronic inflammation.

Case Study : A publication in European Journal of Pharmacology reported that specific quinazoline analogs demonstrated significant anti-inflammatory effects in animal models by reducing pro-inflammatory cytokine levels . This supports the hypothesis that the compound may exhibit similar properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared to three classes of analogs: quinazolinones, pyridopyrimidinones, and metabolically related derivatives. Key differences in substituents, bioactivity, and pharmacokinetics are summarized below.

Table 1: Structural and Functional Comparison

Key Structural and Pharmacological Insights

The 4-(6-amino-4-methylpyridin-3-yl)phenyl substituent provides a planar aromatic system that enhances π-stacking with TNKS1’s hydrophobic pocket, a feature absent in pyridopyrimidinones like 54c .

Chlorinated analogs (e.g., 2-(2-chloroquinazolin-4-yl)acetamide) may exhibit higher hepatotoxicity due to reactive metabolite formation, whereas the target compound’s aminopyridinyl group is less prone to such issues .

Preparation Methods

Oxidative Cyclization Using 2-Aminobenzamides and DMSO/H2O2

A recent efficient method for quinazolin-4(3H)-one synthesis involves the oxidative cyclization of substituted 2-amino benzamides using dimethyl sulfoxide (DMSO) as a carbon source and hydrogen peroxide (H2O2) as an oxidant. The reaction proceeds via a radical mechanism, enabling the formation of the quinazolinone ring under relatively mild conditions (130–150 °C) with good yields.

Typical procedure: 2-amino benzamide derivatives are stirred with DMSO and 1 equivalent of 30% aqueous H2O2 at 150 °C for 14–20 hours. The reaction progress is monitored by TLC, followed by workup involving extraction and column chromatography purification.

Advantages: This method uses green oxidants (H2O2), avoids harsh reagents, and can be applied to various substituted benzamides to obtain quinazolin-4(3H)-ones efficiently.

Example yields: Yields vary but can reach up to 70% depending on substrate and conditions.

Copper-Catalyzed Isocyanide Cross-Coupling and Cyclocondensation

Attachment of the 4-(6-Amino-4-methylpyridin-3-yl)phenyl Moiety

The installation of the 4-(6-amino-4-methylpyridin-3-yl)phenyl substituent generally involves:

Cross-coupling reactions such as Suzuki or Buchwald–Hartwig amination to attach the substituted pyridinylphenyl group to the quinazolinone core at the 2-position or 4-position depending on the intermediate.

Stepwise synthesis starting from appropriately substituted anilines or benzamides bearing the pyridinyl group, which upon cyclization yield the desired quinazolinone derivative.

Literature examples show that substituted anthranilic acids or benzamides bearing the pyridinylphenyl substituent can be cyclized to quinazolinones, preserving the substituent intact.

Summary Table of Preparation Methods

| Step | Methodology | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Quinazolin-4(3H)-one core synthesis | Oxidative cyclization | 2-amino benzamide, DMSO, H2O2, 130–150 °C, 14–20 h | 50–70% | Radical mechanism, green oxidant |

| Quinazolin-4(3H)-one core synthesis | Cu-catalyzed isocyanide coupling | 2-isocyanobenzoate, amines, Cu catalyst | ~50–72% | Good for pyridinyl substitution |

| 2-Hydroxymethyl substitution | One-pot chloroacetonitrile route | o-Anthranilic acid, chloroacetonitrile, MeOH, NaOH reflux | Moderate to good | One-pot synthesis of 2-hydroxymethyl quinazolinones |

| Attachment of pyridinylphenyl group | Cross-coupling or cyclization of substituted benzamides | Suzuki/Buchwald–Hartwig or substituted anthranilic acid | Variable | Preserves substituents during cyclization |

Detailed Research Findings and Notes

The oxidative cyclization method using DMSO and H2O2 is notable for its sustainability and efficiency, avoiding metal catalysts and harsh reagents. It allows for the synthesis of quinazolinones with various substituents, including amino and methyl groups on the pyridine ring.

Copper-catalyzed methods provide versatility in introducing complex substituents via isocyanide intermediates, which is useful for constructing the substituted phenyl-pyridinyl moiety attached to the quinazolinone core.

The one-pot method from o-anthranilic acid with chloroacetonitrile provides a practical route to 2-hydroxymethylquinazolinones, which are key intermediates for the target compound’s hydroxymethyl group.

Alkylation and subsequent functional group transformations (e.g., hydrazide formation, pyrazolinone ring formation) are documented for quinazolinone derivatives, demonstrating the synthetic flexibility of this scaffold.

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to confirm the quinazolinone core (e.g., δ ~160 ppm for C4 carbonyl) and substituents (e.g., δ 3.57 ppm for methyl groups) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C21H19N4O2: 375.1556; observed: 375.1550) .

- FT-IR : Identify functional groups (e.g., N-H stretch ~3400 cm⁻¹ for the amino group; C=O stretch ~1680 cm⁻¹) .

Advanced: How can researchers optimize reaction yields for coupling the pyridinylphenyl group?

Methodological Answer :

Low yields in coupling reactions may stem from steric hindrance or catalyst inefficiency. Optimization strategies include:

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄) and ligands (e.g., XPhos) to improve cross-coupling efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) at 80–100°C to enhance solubility and reaction rates .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 60°C under microwave irradiation) while maintaining yields >40% .

Basic: What experimental designs are suitable for evaluating the environmental fate of this compound?

Methodological Answer :

Adopt a tiered approach as in Project INCHEMBIOL :

- Phase 1 (Lab) : Assess physicochemical properties (logP, pKa) via shake-flask methods and HPLC. Study hydrolysis/photolysis using simulated sunlight (Xe lamp) and pH-varied buffers .

- Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems (OECD 307 guidelines) with LC-MS/MS quantification .

- Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) under controlled ecosystems .

Advanced: How to address discrepancies in NMR data interpretation for quinazolinone derivatives?

Methodological Answer :

Discrepancies often arise from tautomerism or solvent effects. Mitigation strategies:

- Variable Temperature NMR : Resolve tautomeric equilibria (e.g., lactam-lactim forms) by acquiring spectra at 25°C and 60°C .

- Solvent Standardization : Use deuterated DMSO or CDCl₃ consistently, as solvent polarity affects chemical shifts (e.g., δ 7.23 ppm for aromatic protons in CDCl₃ vs. 7.30 ppm in DMSO-d₆) .

- 2D NMR : Employ COSY and NOESY to confirm spin systems and spatial proximity of substituents .

Basic: What are the best practices for assessing the antioxidant activity of this compound?

Methodological Answer :

Follow protocols from phenolic compound analysis :

- DPPH Assay : Prepare 0.1 mM DPPH in ethanol, incubate with test compound (1–100 µM), measure absorbance at 517 nm after 30 minutes.

- ORAC Assay : Use fluorescein as a probe, AAPH as a peroxyl radical generator, and quantify fluorescence decay over 60 minutes .

- Data Normalization : Express activity as Trolox equivalents (µM TE/mg compound) with triplicate measurements .

Advanced: How to design a study investigating structure-dependent cytotoxicity?

Q. Methodological Answer :

- Cell Line Selection : Use cancer (e.g., HeLa, MCF-7) and normal (e.g., HEK293) cells to compare selectivity .

- Dose-Response Curves : Test 0.1–100 µM concentrations, calculate IC₀₀ via nonlinear regression (e.g., GraphPad Prism) .

- Mechanistic Probes : Combine cytotoxicity assays with ROS detection (DCFH-DA probe) and apoptosis markers (Annexin V/PI staining) .

- Control Compounds : Include reference drugs (e.g., doxorubicin) and vehicle controls (e.g., DMSO <0.1%) .

Basic: What purification techniques are effective for isolating this compound?

Q. Methodological Answer :

- Column Chromatography : Use silica gel (230–400 mesh) with EtOAc/hexane (3:7 to 1:1 gradient) to resolve polar impurities .

- Recrystallization : Dissolve crude product in hot ethanol, cool to 4°C for 12 hours, and filter to obtain crystalline solids .

- HPLC Prep : For high-purity (>99%) batches, employ C18 columns with acetonitrile/water (0.1% TFA) mobile phases .

Advanced: How to resolve conflicting data on metabolic stability in vitro?

Q. Methodological Answer :

- Enzyme Source Standardization : Use pooled human liver microsomes (HLM) from ≥10 donors to account for CYP450 variability .

- Incubation Conditions : Optimize NADPH concentration (1 mM), protein content (0.5 mg/mL), and incubation time (0–60 min) .

- Analytical Validation : Quantify parent compound depletion via LC-MS/MS with stable isotope-labeled internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.